molecular formula C12H15NO4 B14416248 2-Methyl-2-(3-nitrophenoxy)oxane CAS No. 82391-02-4

2-Methyl-2-(3-nitrophenoxy)oxane

Cat. No.: B14416248
CAS No.: 82391-02-4
M. Wt: 237.25 g/mol
InChI Key: OUPNLMOXBNOAHP-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-nitrophenoxy)oxane is an organic compound with a complex structure that includes a methyl group, a nitrophenoxy group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-nitrophenoxy)oxane typically involves the reaction of 3-nitrophenol with 2-methyl-2-oxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-nitrophenoxy)oxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxane ring can be opened under acidic or basic conditions to form corresponding alcohols.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 2-Methyl-2-(3-aminophenoxy)oxane.

    Reduction: 2-Methyl-2-(3-nitrophenoxy)ethanol.

    Substitution: 2-Methyl-2-(3-halophenoxy)oxane.

Scientific Research Applications

2-Methyl-2-(3-nitrophenoxy)oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-nitrophenoxy)oxane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The oxane ring provides structural stability and can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-nitrophenoxy)oxane
  • 2-Methyl-2-(2-nitrophenoxy)oxane
  • 2-Methyl-2-(3-chlorophenoxy)oxane

Uniqueness

2-Methyl-2-(3-nitrophenoxy)oxane is unique due to the specific positioning of the nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

82391-02-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-methyl-2-(3-nitrophenoxy)oxane

InChI

InChI=1S/C12H15NO4/c1-12(7-2-3-8-16-12)17-11-6-4-5-10(9-11)13(14)15/h4-6,9H,2-3,7-8H2,1H3

InChI Key

OUPNLMOXBNOAHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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